molecular formula C16H30O2 B107424 Dodecyl methacrylate CAS No. 142-90-5

Dodecyl methacrylate

Cat. No. B107424
CAS RN: 142-90-5
M. Wt: 254.41 g/mol
InChI Key: GMSCBRSQMRDRCD-UHFFFAOYSA-N
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Description

Dodecyl Methacrylate as a Crosslinker

Dodecyl methacrylate (DMA) has been utilized as a crosslinker in the preparation of polyacrylamide hydrogels, resulting in tough materials with moduli of elasticity around 1 kPa. The hydrophobic associations within these hydrogels act as temporary crosslinks, which are not easily disrupted by water, contributing to the hydrogel's robustness. The dynamic nature of the crosslink zones is evidenced by the larger loss factor tan δ compared to conventional hydrogels. These hydrogels also exhibit a more homogeneous structure and mechanical stability up to 250% elongation ratios, as confirmed by static light scattering measurements and mechanical tests .

Synthesis Analysis

The synthesis of DMA involves emulsion polymerization techniques, which have been used to create polymers with ultrahigh molecular weights. For instance, the emulsion polymerization of methyl methacrylate initiated by a ceric ammonium nitrate-dodecyl poly(ethylene oxide) redox system at 30°C has been characterized by a pronounced gel effect and deviations from the Smith-Ewart theory . Additionally, the inclusion of β-cyclodextrin in the emulsion polymerization of DMA has been shown to enhance the water solubility of the monomer, leading to stable latices with high conversion rates .

Molecular Structure Analysis

The molecular structure of DMA allows for efficient crosslink formation during its radical polymerization. The branching and copolymerization of DMA with multifunctional dead polymer, resulting from transfer and addition reactions, contribute to the formation of crosslinked structures. The type of initiator used, such as peroxide or 2,2'-azoisobutyronitrile, influences the efficiency of crosslinking due to the reactivity of oxy radicals in transfer reactions with DMA .

Chemical Reactions Analysis

The interaction of DMA with other compounds during polymerization can lead to various chemical reactions. For example, the reaction between dodecylamine and methacrylic acid results in the formation of dodecylammonium methacrylate, which behaves like a surfactant with a polymerizable organic counterion. This reaction can lead to the formation of isotropic solutions and lyotropic liquid crystalline lamellar phases .

Physical and Chemical Properties Analysis

DMA's physical and chemical properties are influenced by its amphiphilic nature. Amphiphilic copolymer molecular brushes with side chains of alkyl and oligo(ethylene glycol) blocks based on DMA have been synthesized, showing that the reactivity ratios are close to each other, indicating the formation of compositionally homogeneous copolymers with a narrow molecular weight distribution . The drag-reducing properties of poly(DMA)s in kerosene have been studied, revealing a strong dependence on molecular weight and Reynolds number, suggesting potential applications as oil-soluble drag reducers with good shear stability . Furthermore, the synthesis and characterization of poly(2-hydroxyethyl methacrylate-co-DMA-co-acrylic acid) microbeads have been explored for their potential as drug delivery systems, with specific compositions showing promise for in vivo testing . Lastly, the solution properties of amphiphilic terpolymers of N-isopropylacrylamide, DMA, and poly(ethylene glycol) methacrylate have been investigated, demonstrating their ability to form aggregates capable of incorporating hydrophobic drugs, with properties that vary with composition and ionic strength .

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymer Preparation

    Dodecyl methacrylate has been synthesized as an intermediate monomer for preparing poly(dodecyl methacrylate)s using emulsion polymerization techniques. These polymers, particularly with ultrahigh molecular weights, have shown effective drag-reducing properties in kerosene, indicating potential applications in oil-based solutions (Ma et al., 2003).

  • Catalytic Synthesis

    Research has explored the synthesis of dodecyl methacrylate using Phosphotungsticacid as a catalyst, focusing on optimizing reaction conditions for higher yield and efficiency (Jiang Wei, 2002).

  • Differential Scanning Calorimetric Study

    Studies on amphiphilic networks prepared by radical copolymerization of dodecyl methacrylate with other monomers have provided insights into their thermal properties and potential for medical applications like cell adhesion and spreading of dermal fibroblasts (Haigh et al., 2002).

Applications in Lubrication and Oil Industry

  • Polymer-Brush Lubrication

    Research on poly(dodecyl methacrylate) has revealed its potential in macroscopic non-aqueous lubrication. Surface modification with these polymers showed improved frictional properties in various lubricating fluids (Bielecki et al., 2012).

  • Viscosity Modification and Pour Point Depression

    Homopolymers of dodecyl methacrylate and its copolymers with vinyl acetate have been applied as viscosity index improvers and pour point depressants for lubricating oil, showing improved thermal stability and mechanical properties (Ghosh et al., 2017).

Safety And Hazards

Inhalation of DDMA temporarily reduces blood pressure from 5 to 25%, increases respiratory rate, decreases heart rate, and causes some EKG changes . The liquid may cause irritation of eyes and skin . It may be harmful if swallowed .

properties

IUPAC Name

dodecyl 2-methylprop-2-enoate
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InChI

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h2,4-14H2,1,3H3
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InChI Key

GMSCBRSQMRDRCD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCCCOC(=O)C(=C)C
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Molecular Formula

C16H30O2
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Related CAS

25719-52-2
Record name Poly(lauryl methacrylate)
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DSSTOX Substance ID

DTXSID4027103
Record name Dodecyl 2-methylacrylate
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Molecular Weight

254.41 g/mol
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Physical Description

Liquid; [CAMEO] Clear colorless liquid; [MSDSonline]
Record name n-Dodecyl methacrylate
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Boiling Point

142 °C @ 4 mm Hg
Record name N-DODECYL METHACRYLATE
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Flash Point

132 °C (Cleveland open cup), 126 °C (closed cup)
Record name N-DODECYL METHACRYLATE
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Solubility

Insol in water
Record name N-DODECYL METHACRYLATE
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Density

0.868 @ 20 °C, The commercial material is a mixture containing both lower and higher fatty derivatives; boiling range: 272-344 °C; bulk density: 0.868 g/ml
Record name N-DODECYL METHACRYLATE
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Vapor Pressure

0.00118 [mmHg], 0.0012 mm Hg @ 25 °C /Estimated/
Record name n-Dodecyl methacrylate
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Product Name

Lauryl methacrylate

CAS RN

142-90-5
Record name Lauryl methacrylate
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Melting Point

-20 °C, Molecular weight: 262; melting point: -22 °C; /Made from a mixture of higher alcohols, predominately C-12/
Record name N-DODECYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

Two hundred six grams of a reaction mix containing a 5:1 mole ratio of methyl methacrylate, 1-dodecanol, and 100 ppm phenothiazine as inhibitor were added to a 500 ml flask equipped with an agitatior, thermocouple, and a 10-tray Oldershaw fractional distillation column. Thirty grams of the heterogeneous zirconium vinylbenzyl acetylacetonate/styrene/divinylbenzene catalyst was added. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of methyl methacrylate and methanol was removed from the upper portion of the fractionating column. The reaction was continued in this manner for 6 hours while the temperature at the column was 64°-67° C. and the temperature in the pot was 101°-107° C. Gas liquid chromatography (GLC) analysis showed 30% conversion of 1-dodecanol with a selectivity to dodecyl methacrylate of 95%.
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Synthesis routes and methods II

Procedure details

In a similar manner for polymerization to that in Example 1, a monomer of 60 g of n-dodecyl methacrylate, 24 g of ethylene glycol dimethacrylate, and 30 g of ethyl acetate was polymerized in an aqueous suspension system to obtain a substrate consisting of hard spherical polymer particles. Of the thus obtained particles, those of 53 to 250 micrometers in diameter were filled into a column of 10 mm in diameter at a packed height of 193 mm, and separation of a 1:1 by weight mixture of nitrobenzene and 2-methylnaphthalene dissolved in an eluent consisting of a 60:25:15 by volume mixture of methanol, tetrahydrofuran and water in an amount of 0.3 ml was carried out at a velocity of the eluent of 1.7 ml/min. The thus obtained elution curve is shown in FIG. 4.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl methacrylate
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Dodecyl methacrylate
Reactant of Route 3
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Dodecyl methacrylate
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Reactant of Route 4
Dodecyl methacrylate
Reactant of Route 5
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Dodecyl methacrylate
Reactant of Route 6
Reactant of Route 6
Dodecyl methacrylate

Citations

For This Compound
1,990
Citations
E Vidović, K Sarić, Z Janović - Croatica chemica acta, 2002 - hrcak.srce.hr
Styrene (Sty) was copolymerized with dodecyl methacrylate (DDMA) and with octadecyl methacrylate (ODMA) in toluene solution using 2, 2'-azobis (isobutyronitrile)(AIBN) as a free …
Number of citations: 29 hrcak.srce.hr
M Buback, C Kowollik - Macromolecules, 1999 - ACS Publications
The termination kinetics in free-radical bulk copolymerization of the dodecyl acrylate (DA)−dodecyl methacrylate (DMA) and DA−methyl acrylate (MA) systems has been studied by …
Number of citations: 93 pubs.acs.org
S Abdurrahmanoglu, M Cilingir, O Okay - Polymer, 2011 - Elsevier
… Here, we used dodecyl methacrylate (C12) as the hydrophobic comonomer in the micellar copolymerization of acrylamide in the absence of a crosslinker. As will be seen below, the …
Number of citations: 61 www.sciencedirect.com
Q Tian, YP Koh, SV Orski, SL Simon - Macromolecules, 2022 - ACS Publications
… In the particular case of n-dodecyl methacrylate, chain … alkyl side chain in the dodecyl methacrylate monomer leads to a … polymerization of dodecyl methacrylate in controlled pore glass …
Number of citations: 6 pubs.acs.org
Y Ma, X Zheng, F Shi, Y Li, S Sun - Journal of applied polymer …, 2003 - Wiley Online Library
… The polymers of dodecyl methacrylate with ultrahigh molecular weights [viscosity-average … In this study, we synthesized the dodecyl methacrylate monomer and polymers with ultrahigh …
Number of citations: 23 onlinelibrary.wiley.com
A Jukić, M Rogošić, E Vidović… - Polymer international, 2007 - Wiley Online Library
… kinetic investigations of methyl methacrylate/dodecyl methacrylate/octadecyl methacrylate (MMA/DDMA/ODMA) and styrene/dodecyl methacrylate/octadecyl methacrylate (ST/DDMA/…
Number of citations: 25 onlinelibrary.wiley.com
SF Kurath, TP Yin, JW Berge, JD Ferry - Journal of Colloid Science, 1959 - Elsevier
… We now present data for poly-n-dodecyl methacrylate, in which the side groups are so long that they comprise by far the major part of the molecular volume. By combining …
Number of citations: 30 www.sciencedirect.com
M Buback, U Geers, CH Kurz… - … Chemistry and Physics, 1997 - Wiley Online Library
Propagation rate coefficients (k p ) for the homopolymerizations of butyl methacrylate (BMA) and dodecyl methacrylate (DMA) were determined by the pulsed laser polymerization (PLP)/…
Number of citations: 58 onlinelibrary.wiley.com
P Ghosh, M Hoque, G Karmakar, MK Das - International Journal of …, 2017 - Springer
The article presents application of homo polymer of dodecyl methacrylate (DDMA) and its copolymers with vinyl acetate (VA) as multifunctional additives for lubricant formulation. Homo …
Number of citations: 29 link.springer.com
M Buback, E Müller, GT Russell - The Journal of Physical …, 2006 - ACS Publications
… a narrow conversion range of the chain-length dependence of k t i,i over a wide span of i up to about i = 1000, as was demonstrated in our initial study using n-dodecyl methacrylate (…
Number of citations: 72 pubs.acs.org

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